Methiodone
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Overview
Description
Preparation Methods
Methiodone is synthesized through a series of chemical reactions. The synthesis involves the use of N,N-dimethyl propylamine and diphenatril, with TEBA and DMSO as solvents . The reaction conditions typically involve controlled temperatures and specific molar ratios to ensure the desired product is obtained. Industrial production methods for this compound are similar to those used for other synthetic opioids, involving large-scale chemical synthesis and purification processes to ensure high purity and consistency .
Chemical Reactions Analysis
Methiodone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its precursor compounds.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methiodone has several scientific research applications:
Chemistry: this compound is used as a reference compound in the study of synthetic opioids and their analogs.
Biology: It is used to study the effects of synthetic opioids on biological systems, including their interactions with opioid receptors.
Medicine: this compound is investigated for its potential in treating opioid addiction and managing chronic pain.
Mechanism of Action
Methiodone exerts its effects by acting as a full agonist at the µ-opioid receptor. It mimics the natural effects of the body’s opioids, such as endorphins and enkephalins, by releasing neurotransmitters involved in pain transmission . This compound also acts as an agonist of κ- and σ-opioid receptors and as an antagonist of the N-methyl-D-aspartate (NMDA) receptor . By inhibiting the NMDA receptor, this compound dampens a major excitatory pain pathway within the central nervous system, which may explain its improved analgesic efficacy and reduced opioid tolerance .
Comparison with Similar Compounds
Methiodone is similar to other synthetic opioids such as methadone, dextromoramide, and dipipanone. it has unique properties due to the presence of the sulfone group, which may affect its binding to opioid receptors and its pharmacokinetic profile . Compared to methadone, this compound has been found to have similar potency but with inconsistent activity between different patients . Other similar compounds include:
Methadone: A widely used synthetic opioid for pain management and opioid addiction treatment.
Dextromoramide: A potent synthetic opioid with a rapid onset of action.
Dipipanone: Another synthetic opioid used for pain relief.
This compound’s unique structure and pharmacological properties make it an interesting compound for further research and development in the field of synthetic opioids.
Properties
CAS No. |
114538-73-7 |
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Molecular Formula |
C20H27NO2S |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
4-ethylsulfonyl-N,N-dimethyl-4,4-diphenylbutan-2-amine |
InChI |
InChI=1S/C20H27NO2S/c1-5-24(22,23)20(16-17(2)21(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3 |
InChI Key |
NLPGJSPLDNDKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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